molecular formula C14H11FN4S B2795183 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1334372-13-2

3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2795183
CAS No.: 1334372-13-2
M. Wt: 286.33
InChI Key: XHMBYAIRYCTUMD-UHFFFAOYSA-N
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Description

3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 3-fluorobenzylthio group and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 3-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 3-fluorobenzylthiol under basic conditions.

    Attachment of the Imidazolyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 3-fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The fluorine atom in the 3-fluorobenzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets. The imidazolyl group can interact with biological receptors, while the pyridazine ring can participate in various biochemical pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chlorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
  • 3-((3-bromobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
  • 3-((3-methylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Uniqueness

3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the benzylthio group.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c15-12-3-1-2-11(8-12)9-20-14-5-4-13(17-18-14)19-7-6-16-10-19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMBYAIRYCTUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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